Cysteinylglycine is a naturally occurring dipeptide formed from the breakdown of glutathione, which is a crucial tripeptide composed of glutamate, cysteine, and glycine. The chemical formula for cysteinylglycine is , and it has a molecular weight of approximately 178.21 g/mol. This compound plays a significant role in various biological processes and is involved in the detoxification pathways of xenobiotics and reactive metabolites . Cysteinylglycine can exist in several forms in plasma: reduced, oxidized, or protein-bound, allowing it to participate in redox and disulfide exchange reactions that influence the thiol status of cells .
Cysteinylglycine plays a role in maintaining cellular redox balance. The thiol group can be oxidized or reduced, influencing the activity of other molecules and enzymes involved in detoxification and antioxidant processes []. Studies suggest that increased cysteinylglycine levels due to certain antibiotics might impact homocysteine metabolism, an essential pathway for protein synthesis [].
Cysteinylglycine plays several critical roles in biological systems:
Cysteinylglycine can be synthesized through various methods:
Cysteinylglycine has several applications across different fields:
Research on cysteinylglycine has highlighted its interactions with various biological molecules:
Cysteinylglycine shares structural similarities with other dipeptides and thiol-containing compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Glutathione | Tripeptide; major antioxidant; involved in detoxification. | |
Cysteine | Amino acid; precursor to glutathione; participates in disulfide bond formation. | |
N-Acetylcysteine | Used as a mucolytic agent; acts as an antioxidant; acetylated form enhances bioavailability. | |
Glycylcysteine | Similar structure; involved in detoxification pathways but less studied than cysteinylglycine. |
Cysteinylglycine is unique due to its specific role as an intermediate metabolite in glutathione metabolism and its ability to react with electrophiles like acetaldehyde, which distinguishes it from other related compounds. Its participation in redox reactions further emphasizes its importance in maintaining cellular health and function.
Cysteinylglycine is primarily generated through the degradation of glutathione (L-γ-glutamyl-L-cysteinylglycine), the most abundant intracellular thiol. The γ-glutamyl cycle governs this process, initiated by γ-glutamyl transpeptidase (γ-GT), which cleaves GSH into cysteinylglycine and glutamate (Figure 1). In mammals, γ-GT is membrane-bound, facilitating extracellular GSH breakdown and subsequent cysteine recycling. Cysteinylglycine is further hydrolyzed by dipeptidases into cysteine and glycine, which re-enter cellular metabolic pools.
An alternative degradation pathway exists in Saccharomyces cerevisiae, independent of γ-GT. Genetic studies reveal that yeast lacking ECM38 (encoding γ-GT) still metabolize GSH via unidentified peptidases, enabling sulfur utilization. This pathway highlights evolutionary diversity in thiol metabolism and underscores cysteinylglycine’s role as a sulfur reservoir.
Enzyme | Function | Localization | Organism |
---|---|---|---|
γ-Glutamyl transpeptidase | Cleaves GSH into Cys-Gly + glutamate | Cell membrane | Mammals |
Dipeptidase | Hydrolyzes Cys-Gly into cysteine + glycine | Cytoplasm | Universal |
Glutathione synthetase | Synthesizes GSH from γ-glutamylcysteine + glycine | Cytoplasm | Eukaryotes |
Cysteinylglycine’s structure (C5H10N2O3S) features a thiol group from cysteine and a glycine moiety, making it a reactive participant in redox reactions (Figure 2). Unlike GSH, which has a γ-glutamyl linkage, cysteinylglycine lacks the glutamate residue, reducing its antioxidant capacity but enhancing its role in cysteine transport.
Property | Glutathione (GSH) | Cysteinylglycine (Cys-Gly) |
---|---|---|
Molecular formula | C10H17N3O6S | C5H10N2O3S |
Molecular weight | 307.32 g/mol | 178.21 g/mol |
Thiol groups | 1 (cysteine residue) | 1 (cysteine residue) |
Key enzymatic cleavage | γ-GT | Dipeptidase |
Redox role | Direct antioxidant | Cysteine donor |
The dipeptide’s solvent-exposed thiol enables interactions with reactive oxygen species (ROS) and electrophiles. For example, cysteinylglycine reacts with acetaldehyde, mitigating alcohol-induced oxidative stress. In proteins like human XRCC3, accessible cysteines (e.g., Cys86, Cys328) undergo redox modifications, influencing DNA repair mechanisms.
Irritant